N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Overview
Description
N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound featuring a cyclopentanecarboxamide core with various functional groups, including a fluorophenyl sulfonyl group and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-fluorobenzenesulfonyl chloride, thiophene-2-carboxylic acid, and cyclopentanecarboxylic acid.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Continuous Flow Reactors: For more efficient and scalable production, continuous flow reactors may be employed.
Purification Techniques: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation of thiophene rings.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the sulfonyl group.
Substitution: Nucleophiles such as amines or thiols for substitution reactions on the fluorophenyl group.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Sulfides.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science:
Biology and Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Biological Probes: Used in the development of probes for studying biological pathways.
Industry
Polymer Science: Utilized in the synthesis of specialty polymers with unique electronic properties.
Mechanism of Action
The compound’s mechanism of action in biological systems involves interaction with specific molecular targets such as enzymes or receptors. The sulfonyl and thiophene groups play crucial roles in binding to these targets, modulating their activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-fluorophenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide: Lacks the sulfonyl group, which may affect its binding affinity and specificity.
N-(2-(thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide: Lacks the fluorophenyl group, potentially altering its electronic properties and reactivity.
Uniqueness
N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is unique due to the presence of both the fluorophenyl sulfonyl group and thiophene rings, which confer distinct electronic and steric properties. These features enhance its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FNO3S3/c23-16-7-9-17(10-8-16)30(26,27)19(18-5-3-13-28-18)15-24-21(25)22(11-1-2-12-22)20-6-4-14-29-20/h3-10,13-14,19H,1-2,11-12,15H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQVOXUJKIMPFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC(C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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